molecular formula C14H15N3 B8011942 4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine

Cat. No.: B8011942
M. Wt: 225.29 g/mol
InChI Key: RMYSTYAUMVQPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrimidine with a suitable azepine precursor. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring, depending on the reagents and conditions used. Common reagents for these reactions include bases, acids, and various organic solvents.

Scientific Research Applications

4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-11(5-3-1)14-12-6-8-15-9-7-13(12)16-10-17-14/h1-5,10,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYSTYAUMVQPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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